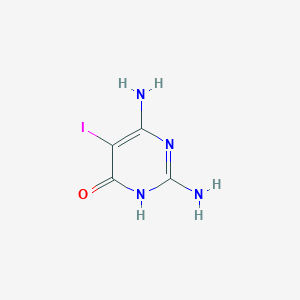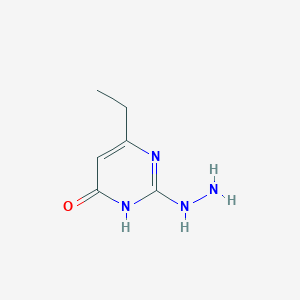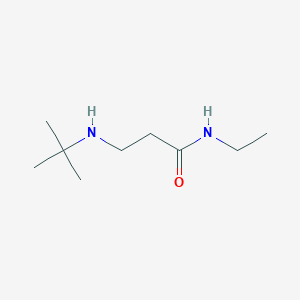
N-(3-Aminophenyl)-2-(2-methoxyethoxy)benzamide
Übersicht
Beschreibung
N-(3-Aminophenyl)-2-(2-methoxyethoxy)benzamide, also known as N-AP-2-MEB, is a chemical compound that has been used in a variety of scientific research applications. It is a white crystalline solid with a melting point of approximately 175°C and a molecular weight of 309.37 g/mol. N-AP-2-MEB has been used in a variety of biochemical and physiological studies, and has been found to be beneficial in laboratory experiments due to its low toxicity and high solubility.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Amino-substituted benzamide derivatives, including structures related to N-(3-Aminophenyl)-2-(2-methoxyethoxy)benzamide, have been explored for their potential as antioxidants. These compounds have shown promise in scavenging free radicals due to their electrochemical oxidation properties, which are crucial for understanding their free radical scavenging activity. Studies utilizing cyclic and square-wave voltammetry have demonstrated that the primary amino group in these compounds undergoes a complex, pH-dependent oxidation process, contributing to their antioxidant activity. Specifically, derivatives like N-(4-aminophenyl)-2-hydroxybenzamide among others have been investigated, indicating that modifications in the benzamide structure can influence antioxidant capacity significantly (Jovanović et al., 2020).
Organogels and Aggregates Formation
Research into organogels based on J- and H-type aggregates of amphiphilic perylenetetracarboxylic diimides (PDIs) substituted with hydrophobic and/or hydrophilic groups at the imide nitrogen positions has revealed the formation of fluorescent gels. Compounds structurally related to N-(3-Aminophenyl)-2-(2-methoxyethoxy)benzamide have demonstrated the ability to form gels in various solvents, showing significant potential for the development of novel organogels based on PDIs. This opens avenues for applications in materials science and nanotechnology, where the gelating properties of such compounds can be harnessed for innovative uses (Wu et al., 2011).
Chemoselective Synthesis
The chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates has been studied, yielding products of biological interest. This method represents a significant step forward in the synthesis of N-(2-hydroxyphenyl)benzamides, including compounds with similar structural features to N-(3-Aminophenyl)-2-(2-methoxyethoxy)benzamide. The process involves the formation of thioureas followed by elimination, highlighting an innovative approach to synthesizing benzamide derivatives with potential biological applications (Singh et al., 2017).
Eigenschaften
IUPAC Name |
N-(3-aminophenyl)-2-(2-methoxyethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-20-9-10-21-15-8-3-2-7-14(15)16(19)18-13-6-4-5-12(17)11-13/h2-8,11H,9-10,17H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOFHWPVZLFJSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Aminophenyl)-2-(2-methoxyethoxy)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(3-chlorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1437453.png)
![6-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B1437454.png)
![2-methyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1437456.png)
![7-(4-chlorobenzyl)-3-(4-methoxybenzyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B1437457.png)




![3-[(2-Furylmethyl)amino]-N-methylpropanamide](/img/structure/B1437469.png)
![N-Ethyl-3-[(3-pyridinylmethyl)amino]propanamide](/img/structure/B1437470.png)
![3-Chloro-N-[2-(4-chlorophenoxy)ethyl]-2-methylaniline](/img/structure/B1437472.png)